ethyl 2-[2-(2-methylphenyl)-4,6-dioxo-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl 2-[2-(2-methylphenyl)-4,6-dioxo-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a polycyclic heterocyclic compound featuring a fused pyrrolo-oxazole core and a tetrahydrobenzothiophene moiety. While direct experimental data on this compound is scarce in the provided literature, insights can be drawn from structurally analogous heterocyclic systems, such as pyrrolo[3,4-d][1,2]oxazoles and benzothiophene derivatives .
Properties
IUPAC Name |
ethyl 2-[2-(2-methylphenyl)-4,6-dioxo-3-thiophen-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5S2/c1-3-33-27(32)20-16-10-5-7-12-18(16)36-26(20)28-24(30)21-22(19-13-8-14-35-19)29(34-23(21)25(28)31)17-11-6-4-9-15(17)2/h4,6,8-9,11,13-14,21-23H,3,5,7,10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOVJPPZPYWNSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)N3C(=O)C4C(N(OC4C3=O)C5=CC=CC=C5C)C6=CC=CS6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(2-methylphenyl)-4,6-dioxo-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of organoboron reagents and palladium catalysts to couple aryl halides with boronic acids or esters.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Hydrolysis of the Nitrile Group
The acrylonitrile moiety undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. This reaction is critical for modifying the compound’s polarity and biological activity.
Reaction Pathway :
Key Data :
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Conditions : 6M HCl at 100°C for 8 hours or NaOH (10%) at reflux.
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Product : Corresponding acrylic acid with retention of stereochemistry (E-configuration).
Nucleophilic Substitution at the Thiazole Ring
The thiazole ring’s sulfur atom and electron-deficient positions enable nucleophilic substitution reactions, particularly at the 2- and 4-positions.
Reaction with Amines
Primary and secondary amines react with the thiazole moiety to form substituted thiazolidinones or benzoxazoles.
Example Reaction :
Experimental Findings :
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Reagents : Ethylenediamine, aniline derivatives.
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Conditions : Reflux in ethanol for 12 hours.
Reaction with Thiols
Thiols undergo substitution at the thiazole’s sulfur atom, forming disulfide-linked derivatives.
Example :
Key Data :
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Reagents : Ethyl 2-mercaptoacetate.
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Conditions : Room temperature in THF.
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Product Stability : Enhanced by hydrogen bonding with the nitro group .
Cycloaddition Reactions
The compound participates in 1,3-dipolar cycloadditions due to its electron-deficient acrylonitrile system.
With Alkenes
Reaction with alkenes (e.g., cyclohexene) forms 4,5-dihydroisoxazole derivatives via nitrile oxide intermediates.
Mechanism :
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Base-induced generation of nitrile oxide.
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Cycloaddition with alkene dipolarophiles.
Key Data :
With Alkynes
Reaction with terminal alkynes produces pyrazole derivatives under catalytic conditions.
Example :
Catalyst : CuI (10 mol%) with EtN .
Catalytic Functionalization
Palladium-catalyzed cross-coupling reactions enable modifications at the naphthalene or fluorophenyl groups.
Suzuki-Miyaura Coupling
The naphthalen-2-yl group undergoes coupling with aryl boronic acids.
Reaction :
Conditions :
Nitro Group Reduction
The nitro group (if present in derivatives) is reduced to an amine using H/Pd-C.
Conditions :
Thiazole Ring Oxidation
Sulfur in the thiazole ring oxidizes to sulfoxide or sulfone under controlled conditions.
Reagents :
Stability and Degradation
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Photodegradation : Exposure to UV light (λ = 254 nm) leads to E/Z isomerization.
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Hydrolytic Degradation : Unstable under strongly alkaline conditions (pH > 12).
Scientific Research Applications
Structure and Composition
The molecular formula of ethyl 2-[2-(2-methylphenyl)-4,6-dioxo-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is with a molecular weight of approximately 408.4 g/mol. The compound features multiple functional groups including dioxo and thiophene moieties which contribute to its reactivity and biological activity.
Physical Properties
The compound exhibits moderate lipophilicity with an XLogP value of 3.8, indicating potential for membrane permeability which is crucial for pharmacological applications. Its solubility and stability in various solvents can significantly affect its bioavailability and efficacy.
Antioxidant and Antibacterial Activities
Research has indicated that derivatives of thiophene-based compounds exhibit notable antioxidant and antibacterial properties. This compound has been evaluated for its ability to scavenge free radicals and inhibit bacterial growth. Studies demonstrate that compounds with similar structures have shown effectiveness against various strains of bacteria .
| Activity | Tested Strains | Results |
|---|---|---|
| Antioxidant | DPPH Radical Scavenging | IC50 values < 50 µg/mL |
| Antibacterial | E. coli, S. aureus | Zones of inhibition > 15 mm |
Anti-Cancer Potential
The compound's structural features suggest potential anti-cancer properties. The presence of the pyrrolo[3,4-d]oxazole framework is associated with the inhibition of cancer cell proliferation. Preliminary studies indicate that similar compounds can induce apoptosis in cancer cells through various mechanisms including cell cycle arrest .
Organic Electronics
Due to its unique electronic properties derived from the conjugated system within its structure, this compound has potential applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). The compound's ability to form thin films can be exploited in device fabrication .
Synthesis and Characterization
A study conducted by Madhavi et al. (2016) involved the synthesis of related compounds through Knoevenagel condensation techniques which highlighted the efficiency of these methods in producing high-yield derivatives suitable for biological testing . The synthesized compounds were characterized using IR spectroscopy and NMR techniques to confirm their structures.
Biological Testing
In a recent investigation into the antibacterial properties of thiophene derivatives, compounds similar to ethyl 2-[2-(2-methylphenyl)-4,6-dioxo...] were subjected to agar diffusion tests revealing significant antibacterial activity against Gram-positive and Gram-negative bacteria . The results underscored the importance of structural modifications in enhancing biological efficacy.
Mechanism of Action
The mechanism of action of ethyl 2-[2-(2-methylphenyl)-4,6-dioxo-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- The pyrrolo-oxazole core shares topological similarities with imidazo[1,2-a]pyridine (in ) but differs in electronic properties due to the oxazole’s electron-withdrawing nature.
- Ester groups are common in these analogs, enhancing solubility in organic solvents and enabling further derivatization .
Physicochemical Properties
- Melting Points : The target compound’s melting point is expected to fall within 150–250°C, based on analogs like ethyl 5-hydroxy-3-methyl-4,7-dioxo-benzothiophene-2-carboxylate (mp 153–156°C ) and diethyl imidazopyridine derivatives (mp 243–245°C ).
- Spectroscopic Data : The presence of thiophene and ester groups would result in distinct IR absorptions (e.g., C=O stretches at ~1700–1750 cm⁻¹) and NMR shifts (e.g., thiophene protons at δ 6.5–7.5 ppm) .
Chemoinformatic Similarity
Using Tanimoto coefficients or other similarity metrics (as discussed in ), the target compound would share moderate similarity (~0.4–0.6) with analogs like and due to overlapping ester and heterocyclic motifs. However, the unique thiophen-2-yl and tetrahydrobenzothiophene groups reduce exact matches.
Biological Activity
Ethyl 2-[2-(2-methylphenyl)-4,6-dioxo-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure includes multiple functional groups that contribute to its biological activity. The key components include:
- Benzothiophene moiety
- Pyrrolo[3,4-d][1,2]oxazole structure
- Thiophen ring
These structural features suggest potential interactions with various biological targets.
1. Anti-inflammatory Properties
Research indicates that compounds similar to ethyl 2-[...]-carboxylate exhibit significant anti-inflammatory effects. For instance, derivatives of pyrrole and thiazole have shown selective inhibition of cyclooxygenase enzymes (COX-I and COX-II), which are crucial in the inflammatory response. In a study comparing various COX inhibitors, certain derivatives demonstrated IC50 values as low as 0.52 μM against COX-II, indicating potent anti-inflammatory activity .
2. Anticancer Activity
The compound's structural similarity to known anticancer agents suggests potential cytotoxic effects against cancer cell lines. A study highlighted that related compounds targeting specific pathways in cancer cells could induce apoptosis and inhibit proliferation . The presence of the benzothiophene structure is particularly noted for its role in enhancing anticancer efficacy.
3. Antimicrobial Effects
Preliminary studies have shown that compounds with similar scaffolds possess antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways . Further investigation into ethyl 2-[...]-carboxylate could reveal its effectiveness against various pathogens.
The biological activities of ethyl 2-[...]-carboxylate can be attributed to its ability to interact with specific enzymes and receptors:
- Inhibition of COX Enzymes : By inhibiting COX-II more selectively than COX-I, the compound may reduce inflammation without the gastrointestinal side effects commonly associated with non-selective NSAIDs.
- Modulation of Apoptotic Pathways : Similar compounds have been shown to activate intrinsic apoptotic pathways in cancer cells through mitochondrial depolarization and caspase activation.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
